1,2,3,4-Tetra-O-benzoyl-D-glucopyranose
CAS No.:
Cat. No.: VC0208742
Molecular Formula: C₂₈¹³C₆H₂₈O₁₀
Molecular Weight: 602.54
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C₂₈¹³C₆H₂₈O₁₀ |
|---|---|
| Molecular Weight | 602.54 |
Introduction
Structure and Theoretical Properties
1,2,3,4-Tetra-O-benzoyl-D-glucopyranose consists of a D-glucopyranose core with benzoyl groups (C6H5CO-) attached to the hydroxyl groups at positions 1, 2, 3, and 4. The benzoyl groups serve as protecting groups that modify the reactivity and solubility properties of the molecule, while leaving the primary hydroxyl at position 6 available for further chemical transformations.
Based on the properties of related compounds, we can make theoretical predictions about its characteristics:
The benzoyl protecting groups significantly alter the electronic properties and reactivity of the glucose molecule, creating a compound with distinct chemical behavior compared to unprotected glucose or differently protected glucose derivatives.
Comparison with Related Compounds
To contextualize the potential properties and applications of 1,2,3,4-Tetra-O-benzoyl-D-glucopyranose, the following table compares it with related protected glucopyranose derivatives:
This comparison highlights how different protection patterns can significantly alter the reactivity and applications of protected carbohydrate derivatives in synthetic carbohydrate chemistry. Each protection pattern creates a unique reactivity profile, making different derivatives suitable for specific synthetic targets .
Chemical Reactivity and Spectroscopic Properties
The chemical behavior of 1,2,3,4-Tetra-O-benzoyl-D-glucopyranose is influenced by both the presence of benzoyl protecting groups and the free hydroxyl at position 6.
Chemical Reactivity
| Property | Predicted Characteristic | Rationale |
|---|---|---|
| Stability | Stable to mild acidic conditions; sensitive to strong bases | Benzoyl esters are generally acid-stable but base-labile |
| Reactivity of C-6 OH | Enhanced nucleophilicity compared to unprotected glucose | Primary hydroxyl with reduced hydrogen bonding due to neighboring protecting groups |
| Anomeric Configuration | Likely mixture of α and β anomers unless specifically synthesized | Benzoyl group at C-1 can be installed with stereoselectivity |
| Hydrolysis Susceptibility | Benzoyl groups can be removed under basic conditions | Ester bonds are susceptible to hydrolysis |
The presence of benzoyl groups affects the electronic environment of the glucose ring, potentially altering the reactivity of the free hydroxyl group at position 6. The electron-withdrawing nature of the benzoyl groups likely makes the C-6 hydroxyl slightly more acidic compared to unprotected glucose.
Predicted Spectroscopic Properties
Based on the structure and similar compounds, we can predict key spectroscopic features:
| Spectroscopic Method | Expected Key Features |
|---|---|
| 1H NMR | Aromatic signals from benzoyl groups (δ 7.2-8.2 ppm); anomeric proton signal around δ 5.5-6.5 ppm |
| 13C NMR | Carbonyl carbon signals (δ 165-170 ppm); aromatic carbon signals (δ 128-135 ppm); anomeric carbon signal (δ 90-105 ppm) |
| IR Spectroscopy | Strong C=O stretching band (1720-1740 cm-1); O-H stretching from free hydroxyl at C-6 (3300-3500 cm-1); aromatic C=C stretching (1600-1450 cm-1) |
| Mass Spectrometry | Molecular ion peak at m/z 596; fragment ions corresponding to loss of benzoyl groups |
These spectroscopic features could be used for characterization and purity assessment of synthesized 1,2,3,4-Tetra-O-benzoyl-D-glucopyranose samples.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume